Methyl 2-fluorobenzoate

Descripción

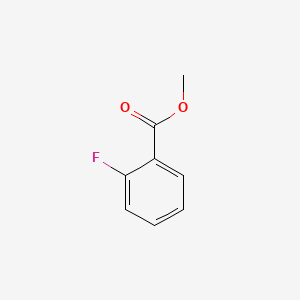

Methyl 2-fluorobenzoate is an organic compound with the molecular formula C8H7FO2. It is a methyl ester derivative of 2-fluorobenzoic acid. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which significantly influences its chemical properties and reactivity .

Propiedades

IUPAC Name |

methyl 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFJIJWLEBLXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059941 | |

| Record name | Benzoic acid, 2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-35-4 | |

| Record name | Benzoic acid, 2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-fluorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-fluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-FLUOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G278U4YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-fluorobenzoate can be synthesized through the esterification of 2-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Methyl 2-fluorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-fluorobenzoic acid. The mechanism depends on steric and electronic factors:

| Conditions | Mechanism | Products | Yield | References |

|---|---|---|---|---|

| Aqueous NaOH (reflux) | BAl₂ (SN2 at methyl carbon) | 2-Fluorobenzoate anion | ~95% | |

| H₂SO₄/H₂O | BAc₂ (acyl-oxygen cleavage) | 2-Fluorobenzoic acid | ~80% |

The BAl₂ mechanism dominates due to steric hindrance from the ortho-fluorine, which impedes nucleophilic attack at the carbonyl carbon .

Esterification and Transesterification

The compound is synthesized via esterification of 2-fluorobenzoic acid with methanol using thionyl chloride (SOCl₂) as a catalyst:

text2-Fluorobenzoic acid + CH₃OH → this compound (via SN2 mechanism)

Conditions : 0°C → reflux, 12 hours. Yield : Quantitative .

Transesterification with higher alcohols (e.g., ethanol) proceeds under acidic conditions, replacing the methyl group with bulkier alkyl chains .

Nucleophilic Substitution Reactions

The ester participates in nucleophilic substitutions, particularly at the sulfonyl or carbonyl groups:

Reactions with Amines

This compound reacts with primary amines to form amides:

textC₈H₇FO₂ + R-NH₂ → 2-Fluorobenzamide derivatives

Conditions : Room temperature, dichloromethane, DMAP catalyst. Yield : 92.5% .

Sulfonation

Chlorosulfonation introduces a sulfonyl group at the 5-position:

textThis compound + ClSO₃H → Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Conditions : H₂SO₄, 50°C. Yield : 85%.

Enzymatic Dihydroxylation

In biocatalytic reactions, Escherichia coli JM109 (pDTG601A) mediates dihydroxylation:

textThis compound → cis-Dihydrodiol derivative

Conditions : Whole-cell fermentation, 37°C. Regioselectivity : Exclusive formation of one diol isomer .

Reduction and Oxidation

Aplicaciones Científicas De Investigación

Methyl 2-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of methyl 2-fluorobenzoate primarily involves its interaction with enzymes and other biological molecules. The ester group can be hydrolyzed by esterases to release 2-fluorobenzoic acid, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity with molecular targets, making it a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

- Methyl 4-fluorobenzoate

- Methyl 3-fluorobenzoate

- 2-Fluorobenzoic acid

- 4-Fluorobenzoic acid

Comparison: Methyl 2-fluorobenzoate is unique due to the position of the fluorine atom on the benzene ring. This ortho-substitution significantly affects its reactivity and interaction with other molecules compared to its meta- and para-substituted counterparts. For instance, methyl 4-fluorobenzoate and methyl 3-fluorobenzoate have different electronic and steric properties, leading to variations in their chemical behavior and applications .

Actividad Biológica

Methyl 2-fluorobenzoate (CAS No. 394-35-4) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its structural properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₈H₇FO₂

Molecular Weight : 154.14 g/mol

Boiling Point : 109-110 °C (at 35 mmHg)

Density : 1.210 g/cm³

Flash Point : 93 °C (199 °F)

Refractive Index : 1.5030

This compound is characterized by a fluorine atom substituted at the ortho position of the benzoate ring, which influences its chemical reactivity and biological interactions.

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. A study demonstrated its potential as a drug candidate against various fungal pathogens. The compound was subjected to molecular docking studies where it showed promising binding interactions with fungal proteins, specifically targeting protein structure 4FPR.

- Binding Energy : The binding energy recorded was -5.00 kcal/mol, indicating strong interactions with the target protein.

- Hydrogen Bonding : this compound formed two hydrogen bonds with residues SER’28 and GLU’130 of the target protein, enhancing its potential efficacy as an antifungal agent .

Enzymatic Reactions

This compound has been shown to undergo enzymatic transformations via whole-cell fermentation using Escherichia coli JM109 (pDTG601A). This process leads to the formation of diols through regioselective dihydroxylation, showcasing its metabolic versatility and potential utility in biotransformation applications .

Case Studies

-

In Silico Drug Evaluation

- A comprehensive study utilized computational tools to evaluate the drug-like properties of this compound. The research highlighted its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, suggesting good solubility and permeability characteristics.

- Key Findings :

- Toxicity Assessment

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-fluorobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 2-fluorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Alternative routes include nucleophilic aromatic substitution (SNAr) on methyl 2-nitrobenzoate using fluorinating agents like KF. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of reagents (e.g., molar ratios of 2-fluorobenzoic acid to methanol). Purity can be enhanced by fractional distillation or recrystallization .

Q. How can researchers verify the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the fluorine substituent (e.g., -NMR: δ ~7.8–7.2 ppm for aromatic protons; -NMR: δ ~-110 ppm for ortho-fluorine).

- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to assess purity (>95% by area normalization).

- Melting Point Analysis : Compare observed melting point (literature: ~15–17°C) to validate crystallinity .

Q. What solvent systems are optimal for chromatographic purification of this compound?

- Methodological Answer : Use silica gel column chromatography with hexane:ethyl acetate (9:1 v/v) as the eluent. For TLC, a 1:4 mixture of ethyl acetate:hexane provides adequate separation (Rf ~0.5). Adjust solvent polarity based on impurities detected via UV visualization .

Advanced Research Questions

Q. How does the ortho-fluorine substituent influence the electronic and steric properties of this compound in organocatalytic reactions?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions. Steric hindrance at the ortho position can be quantified using computational methods (e.g., DFT calculations for bond angles and Mulliken charges). Experimental validation involves comparing reaction rates with non-fluorinated analogs (e.g., methyl benzoate) under identical conditions .

Q. What are the degradation pathways of this compound under aqueous alkaline conditions, and how can intermediates be characterized?

- Methodological Answer : Hydrolysis in basic media (e.g., NaOH) yields 2-fluorobenzoic acid and methanol. Monitor degradation kinetics via high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Identify intermediates (e.g., sodium 2-fluorobenzoate) using LC-MS (negative ion mode) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Q. How can isotopic labeling (e.g., ) be applied to study the ester hydrolysis mechanism of this compound?

- Methodological Answer : Synthesize -labeled this compound by reacting 2-fluorobenzoic acid with -methanol under acidic conditions. Track hydrolysis products via mass spectrometry (e.g., -methanol detection at m/z 34) to distinguish between nucleophilic vs. general base catalysis .

Contradictions and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.